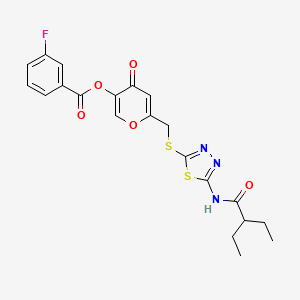

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

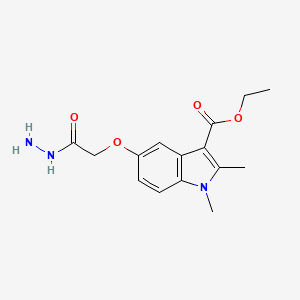

Typically, a compound description includes its molecular formula, molecular weight, and structural formula. For example, Methyl 2-fluorobenzoate has a molecular formula of FC6H4CO2CH3 and a molecular weight of 154.14 .

Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, bond lengths and angles, and electronic structure. For example, 2-Bromo-5-fluorobenzoic acid, methyl ester has a molecular weight of 233.034 .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, density, and solubility. For example, Methyl 2-fluorobenzoate has a boiling point of 109-110 °C/35 mmHg and a density of 1.21 g/mL at 25 °C .Aplicaciones Científicas De Investigación

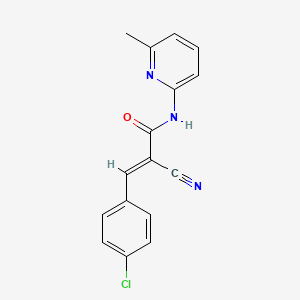

Antioxidant and Anticancer Properties

Compounds with triazolo-thiadiazole structures have been evaluated for their in vitro antioxidant properties and anticancer activity. For instance, a study investigated the antioxidant property of triazolo-thiadiazoles using spectrophotometric methods and lipid peroxide assay. Additionally, these compounds exhibited cytotoxic effects on hepatocellular carcinoma cell lines, indicating potential as anticancer agents. The mechanism of action was explored through MTT assay, [3H] thymidine assay, flow cytometry, and chromatin condensation studies, suggesting inhibition of cell growth and induction of apoptosis (D. Sunil et al., 2010).

Antifungal Activity

Research on the synthesis and antifungal activity of thiadiazole derivatives highlights their potential against various fungal species. For example, compounds with the thiadiazole ring exhibited good antifungal activity, offering a basis for developing new antifungal agents (Zhai et al., 2016).

Antimicrobial Activity

Several studies have synthesized compounds with thiadiazole and triazole structures to evaluate their antimicrobial efficacy. These compounds have shown good activity against a range of bacteria and fungi, suggesting their potential as antimicrobial agents. For instance, thiadiazines and triazole-thiones bearing a pyrazole moiety were found to have good antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (S. Nayak & B. Poojary, 2020).

Mecanismo De Acción

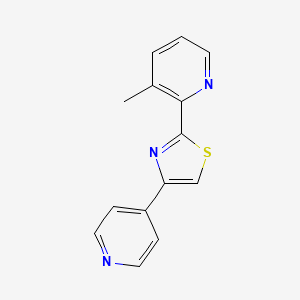

Target of action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of action

The thiadiazole ring in the compound might interact with biological targets through hydrogen bonding, given the presence of nitrogen and sulfur atoms .

Biochemical pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Thiadiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .

Result of action

Thiadiazole derivatives have been associated with a range of biological effects, as mentioned above .

Propiedades

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-6-5-7-14(22)8-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEVGZOLPQLSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)

![N-(3-acetylphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2627184.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)

![ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2627192.png)